molecular formula C14H15NO3 B1526208 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid CAS No. 1274929-77-9

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

Cat. No. B1526208
M. Wt: 245.27 g/mol
InChI Key: XDAHKNCENUBZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid” is a compound involved in the regulation of GATA3 DNA binding activity in Th2 cells .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 221.28 . It is a solid .

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Parabens, which are structurally related to benzoic acid derivatives, have been extensively reviewed for their presence in water bodies, indicating their ubiquitous nature due to the widespread use in consumer products. These compounds are known to be relatively well eliminated from wastewater but persist at low concentrations in effluents and can be found in surface water and sediments. Their occurrence raises questions about the environmental impact and necessitates further research on their fate and behavior in aquatic environments (Haman et al., 2015).

Pharmacological Activities

Research into gallic acid, a natural phenolic compound, highlights its anti-inflammatory properties and potential as a treatment for inflammation-related diseases. Studies on its pharmacokinetics, toxicity, and mechanisms of action suggest that it could serve as a candidate for therapeutic applications, indicating a similar potential for research into related benzoic acid derivatives for pharmaceutical use (Bai et al., 2020).

Synthesis and Chemical Impurities

The synthesis of pharmaceutical impurities, such as those related to proton pump inhibitors like omeprazole, involves complex organic reactions where compounds similar to "3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid" could play a role as intermediates or reactants. Such studies are crucial for understanding the formation of impurities and optimizing pharmaceutical synthesis processes (Saini et al., 2019).

Environmental and Health Risks of Organic Pollutants

The enzymatic treatment of organic pollutants using redox mediators showcases an application area where related compounds could act as substrates or mediators. This approach is gaining interest for its potential in the remediation of recalcitrant compounds in wastewater, indicating a broader application of benzoic acid derivatives in environmental sciences (Husain & Husain, 2007).

Safety And Hazards

The compound has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAHKNCENUBZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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